2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a thiazole ring via an acetamide bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-27-12-11-25-10-8-15-18(25)6-4-7-19(15)28-13-20(26)24-21-23-17(14-29-21)16-5-2-3-9-22-16/h2-10,14H,11-13H2,1H3,(H,23,24,26) |
InChI Key |
FZWRJKCKPNMQEU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled through an acetamide linkage. Key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Thiazole Intermediate: This involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Coupling Reaction: The indole and thiazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with precise control over reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated indole and thiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
2. Antimicrobial Properties
- Overview : Research indicates that the compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
- Data Table :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Neuroprotective Effects
- Research Findings : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Case Study : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation.
Mechanisms Under Investigation
The mechanisms through which this compound exerts its effects are under ongoing investigation. Some proposed mechanisms include:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Receptor Activity : It may interact with G protein-coupled receptors, influencing neurotransmitter release and neuronal survival.
Toxicity and Safety Profile
Initial toxicity assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.
Mechanism of Action
The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid Compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE stands out due to its unique combination of indole and thiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- An indole moiety linked to a methoxyethyl group.
- A thiazole ring substituted with a pyridine group.
- An acetamide functional group.
This unique combination contributes to its biological properties, particularly in the context of cancer treatment and metabolic regulation.
GPR119 Agonism
Recent studies have indicated that compounds similar to this compound may act as agonists for the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. The activation of GPR119 has been linked to improved glycemic control and potential benefits in type 2 diabetes management .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Similar compounds have been shown to interfere with microtubule assembly, leading to G2/M phase arrest .
- Induction of Apoptosis : Studies indicate that related indole derivatives can increase levels of cleaved PARP1, a marker of apoptosis, suggesting that this compound may also exhibit similar effects .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines:
- A549 (lung cancer) : Significant cytotoxic effects were noted at concentrations ranging from 4.37 to 10.36 μM.
- HeLa (cervical cancer) : The compound showed promising activity, indicating its potential as an anticancer agent .
In Vivo Studies
Animal models have been employed to assess the efficacy of the compound:
- In a study using DBA/2J mice with leukemia, compounds structurally related to this compound demonstrated extended survival rates when administered orally at doses up to 200 mg/kg .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Cytotoxicity | A549 | 4.37 - 10.36 | Significant effects observed |
| Cytotoxicity | HeLa | Not specified | Promising activity noted |
| Apoptosis Induction | Various | Not specified | Increased cleaved PARP1 levels |
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds:
- Indole Derivatives : Research indicates that modifications at the N-position can enhance anticancer activity while maintaining selectivity for cancer cells over healthy cells .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds can bind to DNA and inhibit topoisomerases, further supporting their role as potential anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
